![molecular formula C5H5N3O4S B14064334 4-Nitro-3-pyridinesulfonamide CAS No. 75903-63-8](/img/structure/B14064334.png)
4-Nitro-3-pyridinesulfonamide
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Overview
Description
4-Nitro-3-pyridinesulfonamide is a chemical compound with the molecular formula C5H5N3O4S It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-pyridinesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine, which can be further sulfonated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and undesired by-products .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino-3-pyridinesulfonamide.
Substitution: Formation of various substituted pyridinesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-3-pyridinesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. This dual functionality allows the compound to inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-4-nitro-3-pyridinesulfonamide: Contains a bromine atom, which can influence its reactivity and biological activity.
4-Substituted pyridine-3-sulfonamides: Various derivatives with different substituents at the 4-position, affecting their chemical and biological properties.
Uniqueness
4-Nitro-3-pyridinesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields of research and industry .
Properties
CAS No. |
75903-63-8 |
---|---|
Molecular Formula |
C5H5N3O4S |
Molecular Weight |
203.18 g/mol |
IUPAC Name |
4-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-7-2-1-4(5)8(9)10/h1-3H,(H2,6,11,12) |
InChI Key |
WXEPMFILZGAPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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